molecular formula C13H17NO2S B2451503 furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705092-07-4

furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2451503
CAS No.: 1705092-07-4
M. Wt: 251.34
InChI Key: TXWSBHPTVCQQMT-UHFFFAOYSA-N
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Description

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a furan ring, a bicyclic octane structure, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting with the preparation of the furan ring and the bicyclic octane structure. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Bicyclic Octane Structure: This involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the bicyclic framework.

    Introduction of the Methylthio Group: This step typically involves the use of methylthiolating agents under controlled conditions to ensure selective substitution.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can yield alcohols.

Scientific Research Applications

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The furan ring and the bicyclic octane structure may interact with enzymes or receptors, leading to modulation of their activity. The methylthio group may also play a role in its bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanol: This compound differs by having a hydroxyl group instead of a methanone group.

    Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)amine: This compound differs by having an amine group instead of a methanone group.

Uniqueness

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its combination of a furan ring, a bicyclic octane structure, and a methanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

furan-2-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-17-11-7-9-4-5-10(8-11)14(9)13(15)12-3-2-6-16-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWSBHPTVCQQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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